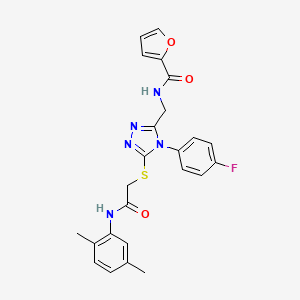

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O3S/c1-15-5-6-16(2)19(12-15)27-22(31)14-34-24-29-28-21(13-26-23(32)20-4-3-11-33-20)30(24)18-9-7-17(25)8-10-18/h3-12H,13-14H2,1-2H3,(H,26,32)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSFBIQOSSQZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

- Thiadiazole moiety : Known for its role in various biological activities.

- Furan and carboxamide groups : These enhance its interaction with biological targets.

The molecular formula is , with a molecular weight of 505.59 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The presence of the triazole ring enhances its effectiveness against multidrug-resistant Gram-positive bacteria and pathogenic fungi.

| Activity Type | Target Organisms | IC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 μg/mL |

| Antifungal | Candida albicans | 20 μg/mL |

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis via Bcl-2 inhibition |

| MCF7 (Breast cancer) | 10.0 | Cell cycle arrest at G1 phase |

The compound's mechanism involves interaction with apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2, leading to enhanced cancer cell death .

Case Studies

- Study on Anticancer Activity : A study conducted by Evren et al. (2019) evaluated the cytotoxic effects of various thiadiazole derivatives, including the target compound. The results indicated that structural modifications significantly influenced cytotoxicity against A549 and MCF7 cell lines. The presence of electron-donating groups was found to enhance activity .

- Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial properties, derivatives similar to N-(5-(...)) were tested against twelve strains of bacteria and fungi. The results demonstrated that compounds with a thiadiazole scaffold exhibited potent activity against resistant strains, highlighting the potential for therapeutic applications .

Scientific Research Applications

Research indicates that compounds similar to N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit a range of biological activities, including:

-

Antimicrobial Activity : Compounds with triazole and thiadiazole moieties have shown significant antibacterial and antifungal properties. For instance, studies indicate that derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Screening

- A comparative study evaluated the minimum inhibitory concentration (MIC) of various triazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including anticancer effects. The structural complexity suggests multiple mechanisms of action. Case Study: Anticancer Studies

- DNA Binding and Antiprotozoal Activity : Compounds with similar structural features have shown tight binding to DNA sequences, making them effective against pathogens like Pneumocystis carinii. This characteristic could be explored for therapeutic applications targeting the DNA of specific pathogens or for gene therapy vectors .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity, and how are intermediates characterized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically including:

- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide precursors under reflux conditions (e.g., ethanol, 80°C) .

- Step 2: Introduction of the thioether linkage by reacting a mercapto-triazole intermediate with a chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) .

- Step 3: Final coupling of the furan-2-carboxamide group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Characterization: - NMR Spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, particularly for the triazole ring and fluorophenyl group .

- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .

- HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural validation?

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming the presence of the 4-fluorophenyl group (δ ~7.2 ppm for aromatic protons) and the furan carboxamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy: Identifies key functional groups, such as the amide C=O stretch (~1680 cm⁻¹) and triazole C=N absorption (~1550 cm⁻¹) .

- TLC Monitoring: Used during synthesis to track reaction progress (silica gel, ethyl acetate/hexane eluent) .

- High-Resolution MS (HRMS): Resolves isotopic patterns and confirms molecular formula .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?

Methodological Answer:

Contradictions often arise from variations in substituents (e.g., fluorophenyl vs. nitrophenyl groups) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate bioactivity drivers .

- Standardized Assays: Replicate experiments under controlled conditions (e.g., consistent cell lines, IC₅₀ protocols) to minimize variability .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Models binding to enzyme active sites (e.g., cytochrome P450 or kinase targets) using crystal structures from the PDB .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .

- QSAR Modeling: Correlates electronic descriptors (e.g., logP, polar surface area) with observed bioactivity to guide optimization .

Basic: How can reaction yields be optimized for the thioether linkage formation?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the mercapto-triazole intermediate .

- Temperature Control: Maintain 50–60°C to balance reaction rate and byproduct formation .

- Catalytic Bases: Employ 1.2 equivalents of Et₃N to deprotonate the thiol group without side reactions .

- Workup: Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) to isolate the product .

Advanced: What strategies mitigate compound instability during storage or biological assays?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the triazole and furan moieties .

- pH Stability: Avoid aqueous buffers below pH 5, where hydrolysis of the amide bond may occur .

- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How do substituents on the triazole ring influence pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Fluorophenyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .

- Metabolic Stability: Electron-withdrawing groups (e.g., -F) slow hepatic metabolism by cytochrome P450 enzymes .

- Plasma Protein Binding: Bulky substituents (e.g., 2,5-dimethylphenyl) increase affinity for albumin, affecting free drug concentration .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.